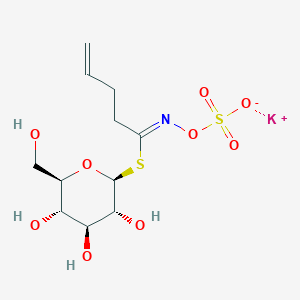

Gluconapin (potassium)

Description

Table 1: Structural and Functional Comparison of Aliphatic Glucosinolates

The butenyl chain in gluconapin potassium confers distinct reactivity:

- Shorter chains (e.g., sinigrin’s allyl group) increase volatility of hydrolysis products

- Longer chains (e.g., glucobrassicanapin) enhance membrane permeability.

Sulfation patterns also influence metabolic fate, with gluconapin’s sulfonated oxime resisting enzymatic hydrolysis longer than non-sulfated analogs.

Properties

Molecular Formula |

C11H18KNO9S2 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |

InChI |

InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1 |

InChI Key |

SJOUSOAVTHUYIQ-MMKZBNFLSA-M |

Isomeric SMILES |

C=CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Classical Glycosylation Approach (Anomeric Disconnection)

The Ettlinger-Lundeen method, first reported in 1956, remains a foundational strategy. This approach involves coupling a glucosyl donor (e.g., acetobromoglucose) with a thiohydroxamic acid derivative under basic conditions:

Synthesis of 3-Butenylthiohydroxamic Acid :

Glycosylation :

Sulfation and Cation Exchange :

Challenges : Low intermediate stability and moderate anomeric displacement efficiency limit scalability.

Nitronate Pathway

Developed by Benn and Kjaer, this method bypasses unstable thiohydroxamic acids by leveraging nitroalkane precursors:

Nitronate Formation :

- Convert 5-nitropent-1-ene to its potassium nitronate salt using KOH/EtOH.

Hydroximoyl Chloride Generation :

Coupling with Glucosyl Mercaptan :

- React the chloride with peracetylated 1-thio-β-D-glucopyranose in pyridine, forming the thiohydroximate intermediate.

Sulfation and Purification :

Advantages : Higher yields compared to classical methods; avoids unstable intermediates.

Nitrovinyl Pathway

A modern improvement introduced by Rollin et al., this method simplifies hydroximoyl chloride synthesis:

Nitrovinyl Intermediate Preparation :

- Synthesize 1-nitro-3-butene via Henry reaction between nitromethane and acrolein.

Reductive Chlorination :

Glycosylation and Sulfation :

Key Benefit : Reduced reaction steps and improved stereochemical control.

Analytical Validation and Quality Control

Chromatographic Profiling

Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for purity assessment. Key parameters for gluconapin potassium include:

| Parameter | Specification | Method Reference |

|---|---|---|

| Retention Time | 9.9 min (C18 column, H₂O/MeCN gradient) | |

| Molecular Ion | m/z 292.0855 ([M-H]⁻) | |

| Purity (HPLC) | ≥98% |

Quantitative Titration

Absolute assay via w/w titration against glucotropaeolin internal standard ensures batch consistency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical | 45–50 | 95 | Historical relevance | Low scalability |

| Nitronate | 58–64 | 97 | Robust intermediate stability | Isomer formation (Z/E ≈ 2:1) |

| Nitrovinyl | 76 | 99 | Short reaction sequence | Requires specialized reagents |

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Gluconapin (potassium) undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, or thiocyanates.

Oxidation and Reduction: Involves the transformation of the sulfur-containing group, affecting the compound’s reactivity and stability.

Common Reagents and Conditions

Hydrolysis: Myrosinase enzyme, water, and mild acidic or neutral conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Isothiocyanates: Known for their bioactive properties, including anti-carcinogenic effects.

Nitriles and Thiocyanates: Formed under specific hydrolysis conditions and have varying biological activities.

Scientific Research Applications

Gluconapin potassium salt is an analytical standard used in quantitative titration . It is a glucosinolate, a class of plant secondary metabolites found in the order Brassicales .

Chemical Information and Properties

- Chemical Name: Gluconapin potassium salt

- Synonym: 3-Butenyl glucosinolate potassium salt

- CAS Number: 245550-57-6

- Molecular Formula:

- Molecular Weight: 411.49 g/mol

- Acid Form CAS RN: 19041-09-9

- Purity: ≥98% by HPLC

Occurrence and Extraction

Gluconapin is a glucosinolate that can be found in various plants . A study focused on identifying glucosinolates in Catozza rapeseeds ( Brassica rapa L. var. rapa DC) using HPLC-HESI-MS/MS analysis .

Analytical Standards and Quantification

Gluconapin potassium salt is used as an analytical standard . It can be used for the identification and quantification of glucosinolates in various samples . For instance, it has been used in a study of glucosinolates and isothiocyanates in processed rapeseed .

Biological Activity

Glucosinolates and their hydrolysis products have gained attention for their biological activities . Some studies have explored the antimicrobial activities of glucosinolate degradation products .

Sensory Perception

Mechanism of Action

The mechanism of action of gluconapin (potassium) involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive isothiocyanates. These isothiocyanates interact with various molecular targets and pathways, including:

Induction of Phase II Detoxification Enzymes: Enhances the body’s ability to detoxify carcinogens.

Inhibition of Phase I Enzymes: Reduces the activation of pro-carcinogens.

Modulation of Apoptosis and Cell Cycle: Promotes the elimination of damaged or cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Glucosinolates

Structural and Chemical Properties

Gluconapin (potassium) differs from other glucosinolates in side-chain structure, sulfation, and associated cations. Below is a comparative analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Side Chain | Primary Source | Key Bioactive Derivative |

|---|---|---|---|---|---|

| Gluconapin (K⁺) | C₁₁H₁₈KNO₉S₂ | 411.49 | 3-Butenyl | B. rapa, B. napus | 3-Butenyl ITC |

| Glucobrassicanapin (K⁺) | C₁₂H₂₀KNO₁₀S₂ | 443.61 | 4-Pentenyl | Turnip, B. napus | 4-Pentenyl ITC |

| Progoitrin (K⁺) | C₁₁H₁₈KNO₁₀S₂ | 427.49 | 2-Hydroxy-3-butenyl | Rapeseed, B. napus | Goitrin (anti-nutritional) |

| Glucoraphanin (K⁺) | C₁₂H₂₂KNO₁₀S₃ | 475.60 | 4-Methylsulfinylbutyl | Broccoli, Radish | Sulforaphane (anticancer) |

| Glucotropaeolin (K⁺) | C₁₄H₁₈KNO₉S₂ | 439.54 | Benzyl | Garden cress, Mustard | Benzyl ITC (DNA protection) |

Sources :

- Side-Chain Variations : The 3-butenyl chain of Gluconapin contrasts with the 4-pentenyl chain of Glucobrassicanapin and the sulfinyl group in Glucoraphanin. These differences influence hydrolysis products and bioactivity .

- Cation Association : All listed compounds are potassium salts, enhancing solubility and stability in plant tissues .

Antimicrobial Effects

- Gluconapin (K⁺) : Inhibits Xanthomonas campestris growth in a dose-dependent manner. At 1.5 mM, its inhibition zone diameter (11.76 mm) exceeds that of its ITC derivative (8.40 mm) but is less potent than gentamicin (15.54 mm) .

- Glucoraphanin (K⁺) : Hydrolyzes to sulforaphane, which has stronger antimicrobial activity against Helicobacter pylori than Gluconapin-derived ITCs .

- Glucotropaeolin (K⁺) : Benzyl ITC shows broad-spectrum antifungal activity but lower volatility compared to 3-butenyl ITC .

Anticancer Potential

- Gluconapin-derived 3-butenyl ITC induces apoptosis in cancer cells, but its potency is lower than sulforaphane from Glucoraphanin .

- Glucotropaeolin (K⁺) reduces spontaneous DNA damage, offering chemopreventive benefits .

Agricultural Significance

- High-Gluconapin B. rapa lines exhibit constitutive resistance to black rot, whereas Glucobrassicanapin and Progoitrin are linked to pest resistance in turnips and rapeseed, respectively .

Biological Activity

Gluconapin (potassium) is a sulfur-containing glucosinolate predominantly found in cruciferous vegetables such as rapeseed, broccoli, and cabbage. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of gluconapin, highlighting its mechanisms of action, relevant case studies, and research findings.

Gluconapin is classified under glucosinolates, which are known for their pungent odor and health benefits. It can be isolated from various plant sources, primarily rapeseed (Brassica napus). The potassium salt form of gluconapin is commonly utilized in research due to its enhanced solubility and stability.

| Property | Value |

|---|---|

| Chemical Formula | CHKNOS |

| CAS Number | 245550-57-6 |

| Molecular Weight | 303.39 g/mol |

| Solubility | Soluble in water |

Antimicrobial Properties

Gluconapin exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for natural preservatives in food products .

Antioxidant Activity

The antioxidant properties of gluconapin contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to chronic diseases .

Anticancer Effects

Research indicates that gluconapin may possess cytotoxic effects against cancer cells, particularly human prostate cancer cells. It acts as a precursor to sulforaphane, a well-known anticancer agent that induces phase II detoxification enzymes .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus |

| Antioxidant | Scavenges free radicals |

| Anticancer | Cytotoxic to prostate cancer cells |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of gluconapin against common foodborne pathogens. Results indicated that gluconapin significantly inhibited bacterial growth at concentrations as low as 0.5 mM .

- Antioxidant Potential : In vitro assays demonstrated that gluconapin reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, suggesting its potential role in protecting cells from oxidative damage .

- Cancer Cell Studies : Research involving human prostate cancer cell lines showed that gluconapin induced apoptosis and inhibited cell proliferation, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activities of gluconapin are largely attributed to its hydrolysis products, primarily isothiocyanates like sulforaphane. Upon enzymatic breakdown by myrosinase, gluconapin releases these active compounds which exert various health benefits:

- Induction of Detoxification Enzymes : Sulforaphane enhances the expression of phase II detoxifying enzymes, promoting the elimination of carcinogens .

- Modulation of Inflammatory Responses : Gluconapin's metabolites may play a role in regulating inflammatory pathways, contributing to its anticancer properties .

Q & A

What analytical methods are recommended for quantifying Gluconapin (potassium) in plant tissues, and how do they address matrix interference?

Basic Research Focus

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying Gluconapin (potassium) in plant matrices. This method separates glucosinolates from co-extracted phenolics and other secondary metabolites, which can interfere with quantification . Key validation steps include:

- Sample preparation : Freeze-drying tissues to stabilize glucosinolates, followed by extraction in 70% methanol with ion-pairing agents (e.g., tetrabutylammonium sulfate) to enhance solubility.

- Matrix-matched calibration : Using internal standards (e.g., glucotropaeolin) to correct for recovery losses during extraction .

- Post-column derivatization : For UV detection, sulfatase treatment converts glucosinolates to desulfo-derivatives, improving peak resolution .

How do genetic variations in Brassica species influence Gluconapin (potassium) biosynthesis, and what genomic tools are used to map these traits?

Advanced Research Focus

Gluconapin accumulation is regulated by allelic variation in biosynthesis genes (e.g., MYB28, UGT74B1) and transcription factors (e.g., HY5). Genome-wide association studies (GWAS) and doubled haploid (DH) line analyses have identified quantitative trait loci (QTLs) linked to high Gluconapin phenotypes in B. rapa . Key tools include:

- GWAS : SNPs (e.g., B01_44925254) associated with Gluconapin content explain ~11% phenotypic variance, highlighting polygenic regulation .

- DH line screening : Recombinant lines with 12-fold higher Gluconapin than wild types enable marker-assisted selection for crop improvement .

- CRISPR-Cas9 : Targeted knockout of competing pathways (e.g., sinigrin biosynthesis) can redirect metabolic flux toward Gluconapin .

What experimental designs effectively isolate the effects of environmental factors (e.g., zinc availability) on Gluconapin accumulation?

Basic Research Focus

Controlled hydroponic systems are critical for isolating nutrient effects. For example, zinc (Zn) supplementation (0–50 µM) in B. rapa reduces Gluconapin by 54% while increasing biomass, suggesting a trade-off between defense compound production and growth . Methodological considerations:

- Nutrient gradients : Stepwise Zn concentrations (e.g., 0, 10, 25, 50 µM) to establish dose-response curves.

- Tissue-specific analysis : Separating roots, stems, and leaves to assess compartmentalized biosynthesis .

- Multi-variable controls : Pairing Zn treatments with fixed light, temperature, and pH to minimize confounding .

How do contradictory findings regarding Gluconapin's role in plant defense versus palatability inform future research priorities?

Advanced Research Focus

While Gluconapin deters herbivores via hydrolysis to pungent isothiocyanates (ITCs), high levels reduce palatability in edible crops. Contradictions arise from:

- Ecological vs. agricultural contexts : Field studies show Gluconapin enhances pest resistance, but hydroponic data link its suppression (via Zn) to improved taste .

- Tissue-specific trade-offs : In B. oleracea, florets accumulate Gluconapin at 10.5 µmol·g⁻¹ DW, while leaves prioritize glucoiberin, suggesting organ-specific defense strategies .

Future directions : - Transcriptomic profiling : Compare gene expression in high- vs. low-Gluconapin tissues under biotic stress.

- Sensory panel trials : Correlate ITC thresholds with consumer acceptability in biofortified crops .

What in vitro and in vivo models are optimal for studying the chemopreventive mechanisms of Gluconapin-derived isothiocyanates (ITCs)?

Advanced Research Focus

Gluconapin-derived 3-butenyl ITC exhibits dose-dependent antiproliferative effects in cancer models:

- In vitro : Human colorectal (HCT-116) and breast (MCF-7) cancer cell lines treated with 10–100 µM ITC show G2/M cell cycle arrest and apoptosis via caspase-3 activation .

- In vivo : Mouse models of chemically induced carcinogenesis (e.g., DMBA/TPA) reveal 40–60% tumor reduction with oral ITC doses (2–5 mg/kg/day) .

Methodological rigor : - Bioavailability assays : Measure ITC metabolites (e.g., sulforaphane) in plasma via LC-MS.

- Omics integration : Transcriptomics and metabolomics to map Nrf2/ARE pathway activation .

How can researchers reconcile discrepancies in Gluconapin quantification across studies using different extraction protocols?

Advanced Research Focus

Variability in reported Gluconapin levels (e.g., 4.8–57 µmol·g⁻¹ DW) stems from methodological differences . Standardization strategies:

- Harmonized extraction : Adopt the ISO 9167-1:1992 protocol for glucosinolate quantification.

- Cross-lab validation : Collaborative trials using reference materials (e.g., Gluconapin potassium salt, CAS 245550-57-6) to calibrate instruments .

- Data normalization : Express concentrations per dry weight (DW) rather than fresh weight to account for moisture variability .

What statistical approaches are recommended for analyzing genotype × environment interactions on Gluconapin variability?

Basic Research Focus

Mixed linear models (MLMs) with restricted maximum likelihood (REML) estimation effectively partition variance components:

- Fixed effects : Genotype, nutrient treatment, pathogen exposure.

- Random effects : Block, replication, year-location interactions .

Advanced applications : - Multi-trait QTL mapping : Identify pleiotropic loci affecting Gluconapin and agronomic traits (e.g., biomass).

- Machine learning : Random forest algorithms to predict Gluconapin levels using hyperspectral imaging data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.